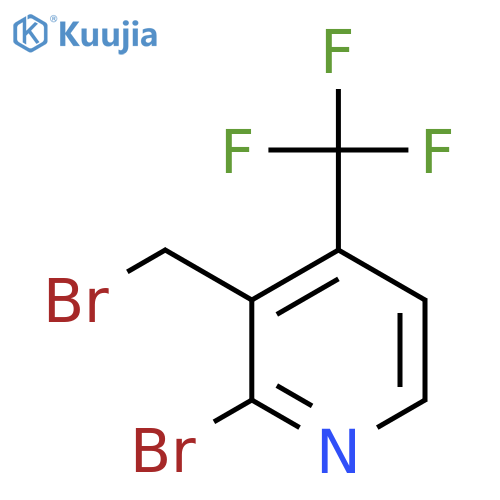

Cas no 1227516-34-8 (2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine)

1227516-34-8 structure

商品名:2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

CAS番号:1227516-34-8

MF:C7H4Br2F3N

メガワット:318.916570663452

MDL:MFCD16606299

CID:4689035

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

- FCH1343564

- 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

-

- MDL: MFCD16606299

- インチ: 1S/C7H4Br2F3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2

- InChIKey: ZJMOHIBTHPLDCY-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=NC=CC=1C(F)(F)F)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- トポロジー分子極性表面積: 12.9

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023022582-250mg |

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine |

1227516-34-8 | 97% | 250mg |

$646.00 | 2023-09-03 | |

| Alichem | A023022582-1g |

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine |

1227516-34-8 | 97% | 1g |

$1730.40 | 2023-09-03 | |

| eNovation Chemicals LLC | D493514-1g |

2-Bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine |

1227516-34-8 | 95% | 1g |

$565 | 2024-06-05 | |

| eNovation Chemicals LLC | D493514-1g |

2-Bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine |

1227516-34-8 | 95% | 1g |

$565 | 2025-02-25 | |

| Alichem | A023022582-500mg |

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine |

1227516-34-8 | 97% | 500mg |

$940.80 | 2023-09-03 |

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1227516-34-8 (2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量